molecular formula C21H25N3O4S B4775559 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide

Cat. No. B4775559
M. Wt: 415.5 g/mol
InChI Key: VAYIZOCMOAHMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and autoimmune diseases.

Mechanism of Action

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote the survival and proliferation of B cells. By inhibiting BTK, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide blocks the activation of these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the induction of apoptosis in B-cell lymphoma cells, and the inhibition of T-cell activation and cytokine production in autoimmune diseases. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is its specificity for BTK, which makes it a useful tool for studying the role of B-cell receptor signaling in cancer and autoimmune diseases. However, one limitation of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is its potential off-target effects, which could lead to unwanted side effects in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide in humans.

Future Directions

There are several future directions for the development of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide as a potential treatment for cancer and autoimmune diseases. One direction is the optimization of the pharmacokinetic properties of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide to improve its efficacy in vivo. Another direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Finally, the clinical evaluation of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide in humans is needed to determine its safety and efficacy as a potential treatment for cancer and autoimmune diseases.

Scientific Research Applications

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In a study published in Cancer Research, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide was shown to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. The study also demonstrated that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide induced apoptosis in B-cell lymphoma cells by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
In another study published in the Journal of Immunology, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide was shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines in a mouse model of autoimmune disease. The study also demonstrated that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide had a synergistic effect with other immunosuppressive drugs, suggesting that it could be used in combination therapy for autoimmune diseases.

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-17-7-4-5-10-20(17)22-21(26)18-8-6-9-19(15-18)29(27,28)24-13-11-23(12-14-24)16(2)25/h4-10,15H,3,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYIZOCMOAHMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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